The Discovery of PACE4 as a Therapeutic Target in Cancer: A Technical Guide
The Discovery of PACE4 as a Therapeutic Target in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proprotein Convertase Subtilisin/Kexin type 6 (PCSK6), commonly known as PACE4 (Paired basic Amino acid Cleaving Enzyme 4), is emerging as a compelling therapeutic target in oncology. As a member of the proprotein convertase family, PACE4 is a serine protease responsible for the post-translational modification and activation of a wide array of precursor proteins.[1] Upregulated expression and activity of PACE4 have been increasingly implicated in the pathobiology of several cancers, most notably prostate cancer. Its role in processing key substrates involved in tumor growth, invasion, and metastasis underscores its potential as a valuable target for novel anti-cancer therapies.[2][3] This technical guide provides an in-depth overview of the core findings related to PACE4's role in cancer, the development of its inhibitors, and the preclinical evidence supporting its therapeutic targeting. We present detailed experimental protocols, quantitative data from key studies, and visual representations of its signaling pathways and experimental workflows to equip researchers and drug development professionals with a comprehensive resource for advancing PACE4-targeted therapeutics.
PACE4 Expression and Oncogenic Role in Cancer
Elevated expression of PACE4 has been documented in various malignancies, where it often correlates with more aggressive disease and poorer prognosis.
PACE4 Expression Across Different Cancer Types
Immunohistochemical and molecular analyses have revealed differential expression patterns of PACE4 in cancerous tissues compared to their normal counterparts.
| Cancer Type | PACE4 Expression Status | Key Findings |
| Prostate Cancer | Overexpressed | PACE4 mRNA levels are significantly increased in prostate tumors and correlate with higher Gleason scores.[4] The oncogenic isoform, PACE4-altCT, is also strongly upregulated at both the mRNA and protein levels in prostate cancer tissues.[5] |
| Non-Small Cell Lung Cancer (NSCLC) | Overexpressed | Positive PACE4 expression was observed in 64.5% of NSCLC patients and was significantly associated with lymph node metastasis and clinical stage.[6] |
| Ovarian Cancer | Downregulated in some contexts | While some studies show increased expression in primary tumors, others report reduced PACE4 expression in ovarian cancer cells due to epigenetic silencing via DNA hypermethylation and histone deacetylation.[7][8] |
| Other Cancers | Expressed | The PACE4-altCT isoform has been detected in pancreatic, lung, and thyroid cancers.[5] |
The Oncogenic Isoform: PACE4-altCT
A significant discovery in PACE4 biology is the identification of an oncogenic splice variant, PACE4-altCT. This isoform arises from DNA methylation-sensitive alternative splicing of the terminal exon.[5]
Key characteristics of PACE4-altCT:
-
Intracellular Retention: Unlike the full-length PACE4, PACE4-altCT is retained within the cell and not secreted.[1]
-
Enhanced Autoactivation: It displays an enhanced auto-activating process.[5]
-
Key Substrate Processing: PACE4-altCT is responsible for the increased processing of pro-growth differentiation factor 15 (pro-GDF15).[5]
-
Role in Proliferation: This isoform strongly regulates sustained cell proliferation and is considered a key molecular target for PACE4 inhibitors.[5]
The PACE4 Signaling Axis in Cancer
PACE4 exerts its pro-tumorigenic effects through the proteolytic activation of a range of substrate proteins involved in critical cancer-related signaling pathways.
Upstream Regulation of PACE4
The expression of PACE4 in cancer cells is controlled by both genetic and epigenetic mechanisms.
-
Transcriptional Regulation: The E2F family of transcription factors, particularly E2F1, E2F2, and E2F3, can upregulate PACE4 expression by binding to consensus sites in its promoter region.[9] This links PACE4 expression to cell cycle progression and proliferation pathways often deregulated in cancer.
-
Epigenetic Regulation: In some cancers, such as ovarian cancer, PACE4 expression is silenced through hypermethylation of its promoter and histone deacetylation.[7][8] Conversely, in prostate cancer, a distinct intra-exonic DNA methylation pattern modulates the splicing to produce the oncogenic PACE4-altCT isoform.[5]
Downstream Substrates and Signaling Pathways
The primary function of PACE4 is to cleave and activate precursor proteins. The identification of its substrates is key to understanding its role in cancer.
-
Growth Differentiation Factor 15 (GDF15): The processing of pro-GDF15 is dramatically increased by the intracellularly retained PACE4-altCT isoform, promoting cancer cell growth.[5]
-
Matrix Metalloproteinases (MMPs): PACE4 is implicated in the activation of MMPs, such as MMP-11 (stromelysin-3), which are crucial for tumor invasion and metastasis.[9]
-
Other Potential Substrates: A variety of other proteins involved in cell growth, adhesion, and invasion are putative substrates for PACE4, contributing to a multifaceted role in tumor progression.[3]
Below is a diagram illustrating the central role of PACE4 in cancer signaling.
Development of PACE4 Inhibitors
The validation of PACE4 as a therapeutic target has spurred the development of inhibitory molecules, primarily peptide-based compounds.
Peptidomimetic Inhibitors
A leading class of PACE4 inhibitors is based on a multi-leucine peptide scaffold. Through a peptidomimetic approach, analogs with improved potency and stability have been generated.
| Inhibitor | Structure | Ki for PACE4 (nM) | IC50 (DU145 cells, µM) | IC50 (LNCaP cells, µM) |
| ML-inhibitor (control) | Ac-LLLLRVKR-NH₂ | 22 ± 6 | - | - |
| Ac-[DLeu]LLLRVK-Amba (C23) | Ac-[DLeu]LLLRVK-Amba | 4.9 ± 0.9 | 25 ± 10 | 40 ± 10 |
Data compiled from Levesque et al. (2015).[8]
The peptidomimetic analog, Ac-[DLeu]LLLRVK-Amba (also referred to as C23), demonstrates a significant increase in inhibitory potency compared to the parent multi-Leu peptide.[8]
In Vivo Efficacy of PACE4 Inhibitors
Preclinical studies using xenograft models have provided compelling evidence for the anti-tumor activity of PACE4 inhibitors.
| Animal Model | Cancer Cell Line | Treatment | Dosage | Key Findings |
| Athymic Nude Mice | LNCaP (Prostate Cancer) | Ac-[DLeu]LLLRVK-Amba (C23) | 2 mg/kg, daily i.v. | Significantly inhibited tumor progression, with tumor volumes reduced by 60% over 18 days of treatment.[8] |
These in vivo studies demonstrate that systemic administration of PACE4 inhibitors can effectively curb tumor growth, supporting their further development as therapeutic agents.[8][10]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of PACE4.
In Vitro PACE4 Enzymatic Activity Assay (Fluorogenic Substrate)
This protocol describes a method to measure the enzymatic activity of purified PACE4 using a fluorogenic peptide substrate.
Materials:
-
Recombinant human PACE4
-
Fluorogenic peptide substrate (e.g., Mca-Arg-Val-Lys-Arg-AMC)
-
Assay Buffer: 100 mM HEPES, 10 mM CaCl₂, 0.01% Brij-35, pH 7.5
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Dilute the recombinant PACE4 to the desired concentration in cold Assay Buffer.
-
In a 96-well black microplate, add the desired volume of Assay Buffer.
-
Add the PACE4 enzyme solution to the wells.
-
To initiate the reaction, add the fluorogenic peptide substrate to each well. The final substrate concentration should be at or below its Km value for linear kinetics.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot. This rate is proportional to the PACE4 enzyme activity.
Cell Proliferation (MTT) Assay
This assay is used to assess the effect of PACE4 inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., DU145, LNCaP)
-
Complete cell culture medium
-
PACE4 inhibitor (e.g., Ac-[DLeu]LLLRVK-Amba)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the PACE4 inhibitor in complete cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the inhibitor's solvent).
-
Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Prostate Cancer Xenograft Model
This protocol outlines the establishment of a subcutaneous prostate cancer xenograft model in mice to evaluate the in vivo efficacy of PACE4 inhibitors.[8][11]
Materials:
-
Male immunodeficient mice (e.g., athymic nude or NSG mice)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel (optional, can enhance tumor take rate)
-
PACE4 inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the prostate cancer cells to the desired number.
-
Harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the PACE4 inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily intravenous injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., 2-3 times per week) and calculate the tumor volume (e.g., using the formula: Volume = (length × width²)/2).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
The following diagram illustrates the general workflow for evaluating a PACE4 inhibitor.
Western Blot Analysis
This protocol is for detecting the expression of PACE4 and downstream signaling proteins in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PACE4, anti-GDF15, anti-phospho-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
Immunohistochemistry (IHC)
This protocol is for the detection and localization of PACE4 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking solution (e.g., normal serum)
-
Primary antibody (anti-PACE4)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution.
-
Incubate the sections with the primary anti-PACE4 antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash the sections with buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections.
-
Incubate with streptavidin-HRP conjugate.
-
Wash the sections.
-
Apply the DAB chromogen substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
Clinical Landscape
To date, there are no registered clinical trials specifically targeting PACE4. However, the broader class of proprotein convertase inhibitors is being explored in oncology. For instance, inhibitors of furin, another proprotein convertase, have been investigated in preclinical cancer models and have shown promise in reducing tumor growth and invasion.[12][13] The development of a vaccine that inhibits furin production has undergone Phase I clinical trials for advanced cancers.[12] These efforts provide a framework and rationale for the clinical translation of PACE4-specific inhibitors.
Conclusion and Future Directions
The accumulating evidence strongly supports the role of PACE4 as a key player in the progression of several cancers, particularly prostate cancer. Its specific upregulation in tumors and its function in activating pro-tumorigenic substrates make it an attractive and promising therapeutic target. The development of potent and stable peptidomimetic inhibitors has demonstrated significant anti-tumor efficacy in preclinical models, paving the way for further development.
Future research should focus on:
-
Expanding the Substrate Profile: A comprehensive identification of all relevant PACE4 substrates in different cancer contexts will provide a deeper understanding of its mechanisms of action and may reveal new therapeutic opportunities.
-
Development of Small Molecule Inhibitors: While peptide-based inhibitors have shown promise, the development of orally bioavailable small molecule inhibitors would be a major advancement for clinical application.
-
Combination Therapies: Investigating the synergistic effects of PACE4 inhibitors with existing cancer therapies, such as chemotherapy or androgen deprivation therapy, could lead to more effective treatment regimens.
-
Clinical Translation: The progression of the most promising PACE4 inhibitors into early-phase clinical trials is the ultimate goal to validate its therapeutic potential in cancer patients.
References
- 1. Proprotein convertase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Transport and equilibrium uptake of a peptide inhibitor of PACE4 into articular cartilage is dominated by electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 6. Expression of paired basic amino acid-cleaving enzyme 4 (PACE4) correlated with prognosis in non-small cell lung cancer (NSCLC) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.7. In Vitro Assay of Cancer Cells [bio-protocol.org]
- 10. PACE4 inhibitors and their peptidomimetic analogs block prostate cancer tumor progression through quiescence induction, increased apoptosis and impaired neovascularisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. The possible role furin and furin inhibitors in endometrial adenocarcinoma: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
